molecular formula C11H12N2O4 B1273712 2-Morpholino-5-nitrobenzaldehyde CAS No. 30742-62-2

2-Morpholino-5-nitrobenzaldehyde

Cat. No. B1273712
CAS RN: 30742-62-2
M. Wt: 236.22 g/mol
InChI Key: PCGDWIWUQDHQLK-UHFFFAOYSA-N
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Description

2-Morpholino-5-nitrobenzaldehyde is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. The compound likely contains a morpholine ring, a nitro group, and an aldehyde functional group. The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its bioactive properties. The nitro group and aldehyde may suggest that this compound could be an intermediate in various organic synthesis reactions.

Synthesis Analysis

The synthesis of related compounds involves the reaction of arylidenecyanothioacetamides with α-nitroketones or a three-component reaction involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide . Although 2-Morpholino-5-nitrobenzaldehyde is not explicitly synthesized in these studies, similar methods could potentially be applied for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Morpholino-5-nitrobenzaldehyde has been studied using X-ray crystallography. For instance, morpholinium 2-chloro-4-nitrobenzoate forms a non-centrosymmetric space group with hydrogen bonds creating a helical chain, while other morpholinium nitrobenzoates form centrosymmetric rings . These structural motifs provide insight into how 2-Morpholino-5-nitrobenzaldehyde might crystallize and interact with other molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to 2-Morpholino-5-nitrobenzaldehyde has been explored. For example, 5-nitro-2-tosylaminobenzaldehyde forms a stable complex with carbon tetrachloride, indicating potential for intermolecular interactions due to the nitro group . Additionally, the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines to form isoquinolines suggests that 2-Morpholino-5-nitrobenzaldehyde could undergo similar reactions with nucleophiles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Morpholino-5-nitrobenzaldehyde are not directly reported, the properties of structurally related compounds can provide some insights. The presence of the nitro group and aldehyde is likely to influence the compound's polarity, solubility, and reactivity. The morpholine ring could affect the basicity and potential for forming hydrogen bonds. The studies on related compounds indicate that such functionalities can lead to the formation of stable complexes and influence the crystalline structure .

Scientific Research Applications

1. Synthesis and Characterization of Derivatives 2-Morpholino-5-nitrobenzaldehyde is used in the preparation of various derivatives for scientific analysis. A study described the synthesis of carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which are used as internal standards for quantifying trace levels of nitrofuran residues in animal-origin foods. This process includes nitration, chromyl compound-mediated oxidation, and derivatization with 2-nitrobenzaldehyde (NBA) (Delatour et al., 2003).

2. Complex Formation Studies Research on 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal's complex with carbon tetrachloride provides insights into the behavior of 2-morpholino-5-nitrobenzaldehyde derivatives in complex formation. The study highlighted the intermolecular interactions between these compounds, contributing to our understanding of their chemical behavior (Khrustalev et al., 1998).

3. Multicomponent Chemical Reactions In a study, 2-morpholino-5-nitrobenzaldehyde was involved in a three-component coupling reaction with aromatic aldehydes and 3-aminoazoles, catalyzed by boron trifluoride etherate. This research reveals its role in the formation of complex organic structures, demonstrating its versatility in organic synthesis (Lyapustin et al., 2019).

4. Antibacterial Activity and Heterocyclic Compounds A study involved synthesizing Schiff bases compounds using morpholine, 4-nitrobenzaldehyde, and 3-nitro acetophenone, subsequently reacting with different aromatic amines. These compounds exhibit potential antibacterial properties, highlighting another scientific application of morpholino derivatives (Ahmed & Al-hashimi, 2016).

5. Actinometry in Solution and Ice Photochemistry 2-Morpholino-5-nitrobenzaldehyde derivatives are used in actinometry for measuring the light absorbance and photochemical properties in various solutions and water ice. This application is crucial for understanding photochemical processes in different environments (Galbavy et al., 2010).

Safety And Hazards

The safety data sheet for 2-Morpholino-5-nitrobenzaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-morpholin-4-yl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGDWIWUQDHQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383471
Record name 2-morpholino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-5-nitrobenzaldehyde

CAS RN

30742-62-2
Record name 2-morpholino-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RK Yao, YM Yapo, A Adjou, AJ N'Gouan… - Physical & chemical …, 2008 - academia.edu
… 2-morpholino-5-nitrobenzaldehyde (C11H12N2O4) crystallizes in the monoclinic space group P21/n with a=8.419(2)Å, b=7.437(1)Å, c=17.758(1)Å, β=96.888(1), Z=4 and dc=1.421 g.…
Number of citations: 0 www.academia.edu
KA Krasnov, VG Kartsev - Russian journal of organic chemistry, 2005 - Springer
… In the condensation of 1,3-dimethylbarbituric acid (Ib) with 2-morpholino-5-nitrobenzaldehyde (VI) in ethanol at 50C we succeeded in isolating intermediate 1,3-dimethyl-5-(2-…
Number of citations: 26 link.springer.com

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